Thioridazine

Descripción

A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. This compound has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618). this compound was withdrawn worldwide in 2005 due to its association with cardiac arrythmias.

This compound is a Phenothiazine.

This compound is a phenothiazine and antipsychotic agent that is no longer in common use. This compound has been linked to rare instances of clinically apparent acute cholestatic liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1962 and is indicated for psychosis and has 5 investigational indications. It was withdrawn in at least one region. This drug has a black box warning from the FDA.

A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. This compound has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618)

A phenothiazine antipsychotic used in the management of PHYCOSES, including SCHIZOPHRENIA.

See also: Chlorpromazine (related); Trifluoperazine (related); Perphenazine (related) ... View More ...

Structure

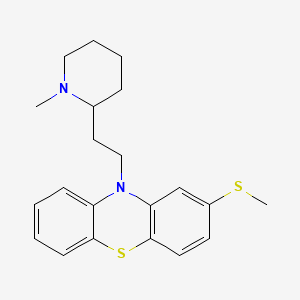

2D Structure

3D Structure

Propiedades

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBQZWRITKRQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023656 | |

| Record name | Thioridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thioridazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 230 °C at 0.02 mm Hg | |

| Record name | Thioridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thioridazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol (1 in 6), chloroform (1 in 0.81), ether (1 in 3); freely soluble in dehydrated alcohol. Insoluble in water, Slightly soluble in acetone, In water, log units of molar solubility, mole/L = -5.82 (0.560 mg/L), 8.55e-04 g/L | |

| Record name | Thioridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thioridazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thioridazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone, Colorless crystals | |

CAS No. |

50-52-2 | |

| Record name | Thioridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioridazine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thioridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIORIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3D6TG58NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thioridazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thioridazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

72-74 °C, MP: 158-160 °C. UV max (water): 262, 310 nm (epsilon 41842, 3215); (95% ethanol): 264, 310 nm (epsilon 41598, 3256); (0.1N HCl): 264, 305 nm (epsilon 42371, 5495): (0.1N NaOH): 263 nm (epsilon 18392). Soluble in water (1 in 9); freely soluble in ethanol (1 in 10), methanol, chloroform (1 in 5). Insoluble in ether /Thioridazine hydrochloride/, 73 °C | |

| Record name | Thioridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thioridazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thioridazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Thioridazine chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Thioridazine

Introduction

This compound is a first-generation antipsychotic agent belonging to the phenothiazine class of drugs.[1] Structurally, it is a phenothiazine derivative characterized by a methylsulfanyl substituent at the 2-position and a (1-methylpiperidin-2-yl)ethyl group at the N-10 position.[2] Historically used for the treatment of schizophrenia and other psychotic disorders, its application has been significantly reduced due to concerns about cardiac arrhythmias.[1][3] Nevertheless, its complex pharmacology and chemical characteristics continue to be of interest to researchers and drug development professionals. This guide provides a detailed overview of the core chemical properties and stability profile of this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are crucial for understanding its behavior in both biological and pharmaceutical contexts.

Table 1: Core Chemical Properties of this compound and this compound Hydrochloride

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine[2] | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride[4] |

| Synonyms | Mellaril, Sonapax, Thioridazin[5] | Mellaril Hydrochloride, this compound HCl[6] |

| CAS Number | 50-52-2[1] | 130-61-0[4] |

| Molecular Formula | C₂₁H₂₆N₂S₂[2][5] | C₂₁H₂₇ClN₂S₂[4] |

| Molecular Weight | 370.57 g/mol [5][7] | 407.04 g/mol [4] |

| Appearance | Colorless crystals or white to slightly yellow granular powder[2][8][9] | Yellow crystalline powder |

| Melting Point | 72-74 °C[7] | ~135-140 °C[10] |

| Boiling Point | 230 °C at 0.02 mm Hg[2][7] | ~400 °C[10] |

| pKa | 9.5 (at 25 °C)[2][7] | Not applicable |

| LogP | 5.9[2][11] | Not applicable |

Table 2: Solubility Profile

| Solvent | This compound Base | This compound Hydrochloride |

| Water | Practically insoluble (1.113 mg/L at 22.5 °C)[7][9] | Sparingly soluble; 100 mg/mL (requires sonication)[12] |

| Methanol | Freely soluble[7] | Soluble |

| Ethanol (96%) | Soluble[7] | Soluble |

| Methylene Chloride | Very soluble[7] | Not specified |

| Chloroform | Not specified | Soluble[10] |

| DMSO | Not specified | Soluble (≥ 45 mg/mL)[10][12] |

| Benzene | Not specified | Slightly soluble[2] |

Stability and Degradation

The stability of this compound is a critical factor influencing its shelf-life, formulation, and analytical assessment. It is susceptible to degradation under several conditions, primarily through oxidation and photodegradation.

Light Sensitivity

This compound and its metabolites are known to be sensitive to light.[13] The hydrochloride salt darkens upon exposure to light.[2] This photodegradation can significantly affect the accuracy of analytical results, making it imperative to conduct assays under light-protected conditions.[13] The sensitivity to light is most pronounced in acidic media.[13] Studies have shown that exposure to UV light (at 254 nm and 366 nm) causes degradation of this compound enantiomers.[14]

pH and Solvent Effects

The degradation of this compound is influenced by the pH and the solvent used. In acidic media, its sensitivity to light increases.[13] While the enantiomers are generally stable across varying pH, temperature, and ionic strengths in solution, solubility issues can arise, particularly at a pH of 8.5.[14][15] Furthermore, some compounds may be readily oxidized by peroxide-containing solvents.[13]

Metabolic and Chemical Degradation Pathways

This compound is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system, specifically CYP2D6, CYP1A2, and CYP3A4.[16][17] The primary degradation pathway involves the oxidation of the sulfur atoms in the phenothiazine ring system and the side chain.[18]

The main metabolites include:

-

Mesoridazine (this compound 2-sulfoxide): An active metabolite formed by S-oxidation of the thiomethyl group on the phenothiazine ring.[16][18]

-

Sulforidazine (this compound 2-sulfone): A further oxidation product of mesoridazine, also pharmacologically active.[6][18]

-

This compound 5-sulfoxide: Formed by oxidation of the sulfur atom within the phenothiazine ring.[6][16]

These oxidative transformations are not only metabolic but can also represent the primary chemical degradation pathways under oxidative stress conditions.

Caption: Metabolic and degradation pathway of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[19][20] While specific protocols for this compound are not detailed in the provided results, a general methodology involves subjecting the drug to a variety of harsh conditions.[19]

-

Objective: To generate degradation products and identify potential degradation pathways.[20]

-

Typical Stress Conditions:

-

Acid/Alkali Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures. If no degradation is observed, the strength of the acid/alkali and the duration may be increased.[20]

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 1% H₂O₂) at room temperature.[19]

-

Thermal Degradation: Exposing the solid drug substance to high temperatures, often in increments of 10°C above the accelerated stability testing temperature.[20]

-

Photolysis: Exposing the drug substance to UV and visible light to assess photosensitivity, as mandated by ICH guidelines.[20]

-

-

Analysis: The stressed samples are then analyzed by a stability-indicating method, typically HPLC, to separate the parent drug from its degradation products.

Enantioselective HPLC Method for this compound 2-Sulfoxide

A high-performance liquid chromatography (HPLC) method has been described for the separation and analysis of this compound 2-sulfoxide (THD 2-SO) enantiomers to study its degradation and epimerization.[15]

-

Sample Preparation: Liquid-liquid extraction from human plasma using diethyl ether.[15]

-

Chromatographic System:

-

Application: This method was validated and used to study the stability of the enantiomers under various conditions of temperature, pH, ionic strength, and light exposure.[15]

Spectrophotometric Analysis

Simple and rapid spectrophotometric methods have also been developed for the determination of this compound hydrochloride in pharmaceutical formulations and biological fluids.[21][22]

-

Oxidation-Based Method: This method involves the oxidation of this compound with an excess of a known concentration of potassium permanganate (KMnO₄) in an acidic medium. The unreacted oxidant is then determined by measuring the decrease in absorbance of a dye like indigo carmine.[21]

-

Ion-Pair Complex Formation: This technique is based on the formation of a colored ion-pair complex between this compound and an acidic sulphonphthalein dye, such as bromocresol green (BCG) or bromocresol purple (BCP), at a controlled acidic pH.[21] The resulting complex is extracted into an organic solvent (e.g., methylene chloride) and its absorbance is measured at the corresponding λₘₐₓ.[21]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride | C21H27ClN2S2 | CID 66062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. ClinPGx [clinpgx.org]

- 7. This compound CAS#: 50-52-2 [m.chemicalbook.com]

- 8. This compound | 50-52-2 [chemicalbook.com]

- 9. This compound CAS#: 50-52-2 [amp.chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. DETAILS [inbirg.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Artifacts in the analysis of this compound and other neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Degradation and configurational changes of this compound 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 18. S-oxidation of this compound to psychoactive metabolites: an oral dose-proportionality study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijrpp.com [ijrpp.com]

- 20. rjptonline.org [rjptonline.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Synthesis of Novel Thioridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine, a phenothiazine derivative, has a long history as an antipsychotic medication. However, recent research has unveiled its potential in other therapeutic areas, notably as an antimicrobial and anticancer agent.[1][2] This has spurred significant interest in the synthesis of novel this compound derivatives with enhanced efficacy and reduced toxicity. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of these novel compounds, with a focus on their anti-tubercular and anticancer activities.

Synthetic Strategies and Methodologies

The synthesis of novel this compound derivatives typically involves modifications at three key positions of the parent molecule: the piperidine ring, the ethyl side chain, and the phenothiazine nucleus. Common strategies include N-alkylation of the piperidine nitrogen, replacement of the piperidine moiety with other heterocyclic systems, and substitution on the phenothiazine ring.

General Synthesis of N-Substituted this compound Derivatives

A common route to N-substituted this compound derivatives involves the demethylation of this compound to yield the secondary amine, followed by reductive amination with various aldehydes or ketones.[1]

Experimental Protocol: Synthesis of N-Benzyl-desmethyl-thioridazine

-

Demethylation of this compound: this compound (1.0 g, 2.7 mmol) is dissolved in dry 1,2-dichloroethane (20 mL). 1-Chloroethyl chloroformate (0.46 mL, 4.05 mmol) is added, and the mixture is refluxed for 2 hours. The solvent is evaporated under reduced pressure. Methanol (20 mL) is added, and the mixture is refluxed for 1 hour. The solvent is evaporated, and the residue is purified by column chromatography to yield desmethyl-thioridazine.[1]

-

Reductive Amination: Desmethyl-thioridazine (100 mg, 0.28 mmol) and benzaldehyde (0.04 mL, 0.42 mmol) are dissolved in tetrahydrofuran (10 mL). The solution is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (89 mg, 0.42 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by column chromatography to yield N-benzyl-desmethyl-thioridazine.[1]

Synthesis of this compound Analogs with Modified Side Chains

Modifications of the side chain often involve replacing the piperidine-ethyl moiety with other amine-containing groups, such as piperazines or thiomorpholines.[1]

Experimental Protocol: Synthesis of 10-(3-(4-Methylpiperazin-1-yl)propyl)-2-(methylthio)-10H-phenothiazine

-

Synthesis of 10-(3-chloropropyl)-2-(methylthio)-10H-phenothiazine: 2-(Methylthio)phenothiazine (1.0 g, 4.36 mmol) is dissolved in acetone (30 mL). Anhydrous potassium carbonate (1.2 g, 8.72 mmol) and 1-bromo-3-chloropropane (1.37 g, 8.72 mmol) are added. The mixture is refluxed for 24 hours. The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.[1]

-

Reaction with N-methylpiperazine: 10-(3-Chloropropyl)-2-(methylthio)-10H-phenothiazine (200 mg, 0.62 mmol), N-methylpiperazine (0.28 mL, 2.48 mmol), and a catalytic amount of sodium iodide are heated at 150°C for 3 hours under a nitrogen atmosphere. Water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of synthesized this compound derivatives.

Table 1: Physicochemical and Yield Data for Selected this compound Derivatives[1]

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |

| 3 | C20H24N2S2 | - | Oil |

| 4a | C22H28N2S2 | 68 | Oil |

| 4b | C27H30N2S2 | 65 | Oil |

| 4c | C26H28N2S2 | 62 | Oil |

| 7a | C22H27N3S2 | 75 | 98-100 |

| 7g | C29H35N3S2 | 68 | 123-125 |

| 12b | C20H23ClN2S | 65 | 110-112 |

| 12e | C19H20N2S | 70 | 135-137 |

| 13b | C21H25ClN2S | 72 | 118-120 |

Note: Yields and melting points are as reported in the cited literature. "-" indicates data not provided.

Table 2: Antimycobacterial Activity of this compound Derivatives (MIC, µg/mL)[1]

| Compound ID | M. smegmatis mc2155 | M. bovis BCG | M. tuberculosis H37Rv | MDR-TB Strain 1 | MDR-TB Strain 2 |

| This compound | 8.2 | 4.1 | 10 | 11 | 10 |

| 12b | >64 | 5.3 | 8 | 10 | 8 |

| 12e | 1.6 | - | 2.9 | 10 | 4 |

| 13b | >64 | 8 | 16 | 13 | 10 |

| Isoniazid | 0.063 | 0.125 | 0.03 | >25 | >25 |

| Rifampicin | - | - | 0.25 | >25 | >25 |

Note: MDR-TB refers to multidrug-resistant tuberculosis. "-" indicates data not provided.

Table 3: Anticancer Activity of this compound Hydrochloride (IC50, µM)[2][3]

| Cell Line | Cancer Type | IC50 (µM) at 72h |

| 4T1 | Triple-Negative Breast Cancer | 9.87 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 18.70 |

| T98G | Glioblastoma | 12.67 (24h) |

| U-87 MG | Glioblastoma | 12.80 (24h) |

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most prominent pathways identified is the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, promoting tumor progression. This compound has been shown to inhibit the phosphorylation of Akt and downstream effectors like mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel this compound derivatives for anticancer activity typically follows a standardized workflow, beginning with in vitro assays and progressing to in vivo models for promising candidates.

Caption: A typical workflow for anticancer drug screening.

Conclusion

The synthesis of novel this compound derivatives presents a promising avenue for the development of new therapeutics for infectious diseases and cancer. The methodologies and data presented in this guide offer a solid foundation for researchers in this field. Future work should focus on optimizing the synthetic routes to improve yields and exploring a wider range of structural modifications to enhance biological activity and selectivity while minimizing off-target effects. The continued investigation into the mechanisms of action of these compounds will be crucial for their rational design and clinical translation.

References

- 1. usiena-air.unisi.it [usiena-air.unisi.it]

- 2. This compound hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Thioridazine's Impact on Cancer Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antipsychotic drug thioridazine and its effects on cancer stem cells (CSCs). This compound, a phenothiazine derivative, has been repurposed for oncology due to its demonstrated ability to target and eliminate the resilient CSC population, which is often responsible for tumor initiation, metastasis, and therapeutic resistance. This document consolidates key findings on its mechanisms of action, summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanisms of Action

This compound exerts its anti-CSC effects through a multi-pronged approach, primarily by inducing differentiation, apoptosis, and cell cycle arrest. A key target of this compound is the dopamine receptor D2 (DRD2), which is aberrantly expressed on the surface of some cancer stem cells, including those in leukemia and breast cancer.[1][2][3] By antagonizing DRD2, this compound disrupts downstream signaling pathways crucial for CSC self-renewal and survival.

Unlike conventional chemotherapies that are broadly cytotoxic, this compound shows a degree of selectivity for cancer stem cells over their normal counterparts.[1][3][4] This selectivity is attributed, in part, to the differential expression of DRD2 on CSCs.[1] The primary modes of action are:

-

Induction of Differentiation: Rather than outright killing CSCs, a primary mechanism of this compound is to force them to differentiate into non-cancerous cell types.[1][5][6] This effectively exhausts the pool of self-renewing CSCs, thereby inhibiting tumor growth and recurrence.[1]

-

Induction of Apoptosis: this compound also induces programmed cell death in various cancer stem-like cells.[7][8] This is often mediated through caspase-dependent pathways and involves mitochondrial dysfunction.[7][8][9]

-

Cell Cycle Arrest: The drug has been shown to cause cell cycle arrest, primarily at the G0/G1 phase, in cancer stem-like cells, thereby inhibiting their proliferation.[7][8][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of this compound against cancer stem cells and cancer cell lines.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line/CSC Type | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay |

| 4T1 | Triple-Negative Breast Cancer | 9.87 | 72 | CCK8 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 18.70 | 72 | CCK8 |

| A549 sphere cells | Lung Cancer | Dose-dependent inhibition (specific IC50 not stated) | 48 | MTT |

| TNBC cell lines | Triple-Negative Breast Cancer | 5-10 (concentration for cell cycle arrest) | Not Stated | Not Stated |

Data extracted from references:[8][11][12]

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment Dose and Schedule | Outcome |

| 4T1 xenograft | 10 mg/kg Thi-hyd | 63.73% inhibition in tumor weight; 72.58% prevention of lung metastasis |

| 4T1 xenograft | 32 mg/kg this compound for 25 days | 55% tumor inhibition rate |

| A549 sphere cell xenografts | Pretreatment with 1 or 10 µM TDZ for 24h | Significant inhibitory effect on tumor growth |

| NT2D1 xenografts | 25 mg/kg this compound every 3 days for 3 weeks | Extended median survival from 27 to 50 days |

Data extracted from references:[8][11][13]

Key Signaling Pathways Affected by this compound

This compound modulates several critical signaling pathways within cancer stem cells to exert its anti-tumor effects.

DRD2-STAT3 Signaling Pathway

In certain triple-negative breast cancer cells, this compound inhibits self-renewal through a DRD2-dependent mechanism.[10] Antagonism of DRD2 leads to the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of stemness.[10] This pathway is often linked to Interleukin 6 (IL-6) signaling.[10]

Caption: DRD2-STAT3 signaling in CSC self-renewal and its inhibition by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway in various cancer cells, including those of the cervix, endometrium, and lung.[11][12][14] This inhibition contributes to the induction of apoptosis and cell cycle arrest.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the effects of this compound on cancer stem cells.

Cancer Stem Cell Culture (Sphere Formation Assay)

This assay is used to enrich for and quantify the self-renewal capacity of cancer stem cells.

Protocol:

-

Cell Preparation: Start with a single-cell suspension of cancer cells. This can be achieved by treating an adherent cell culture with an appropriate dissociation reagent (e.g., Accutase).

-

Seeding: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in non-adherent culture plates or flasks.

-

Culture Medium: Use a serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF). An example is DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).

-

This compound Treatment: Add this compound at various concentrations to the culture medium at the time of seeding. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells at 37°C in a 5% CO2 humidified incubator for 7-14 days.

-

Sphere Counting: Count the number of spheres (spheroids) formed in each well using a microscope. Spheres are typically defined as having a diameter greater than a certain threshold (e.g., 50 µm).

-

Data Analysis: Compare the number and size of spheres in the this compound-treated groups to the control group.

Cell Viability Assay (MTT/CCK8)

These colorimetric assays are used to assess the cytotoxic effects of this compound.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 2,000-5,000 cells/well) into 96-well plates and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1.25, 5, 10, 20, 40 µM).[8]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[8]

-

Reagent Addition:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the crystals.

-

CCK8 Assay: Add CCK8 solution to each well and incubate for 1-4 hours.[8]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.[8]

-

Data Analysis: Normalize the absorbance values of the treated wells to the control wells to determine the percentage of cell viability.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, STAT3, caspases, cyclins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Model

This animal model is used to evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

-

Cell Preparation: Harvest cancer stem-like cells (e.g., A549 sphere cells) and resuspend them in a mixture of medium and Matrigel.[11]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., nude or NOD/SCID mice).[11]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = length × width² / 2).[11]

-

This compound Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) according to a predetermined schedule.[13] The control group receives a vehicle control.

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined maximum size or until a specified time point.

-

Data Collection and Analysis: At the end of the experiment, euthanize the mice, and excise and weigh the tumors. Analyze tumor growth curves, final tumor weights, and potentially metastatic spread between the groups.

Summary and Future Directions

This compound represents a promising agent for targeting cancer stem cells, a critical population for overcoming cancer recurrence and resistance. Its ability to induce differentiation and apoptosis in CSCs, coupled with its selectivity for cancer cells over normal stem cells in some contexts, makes it an attractive candidate for further development. The primary mechanisms of action involve the antagonism of dopamine receptor D2 and the inhibition of key survival pathways like PI3K/Akt/mTOR and STAT3.

Future research should focus on:

-

Elucidating the full spectrum of CSC types responsive to this compound.

-

Identifying predictive biomarkers for this compound sensitivity beyond DRD2 expression.

-

Conducting clinical trials to evaluate the safety and efficacy of this compound in combination with standard-of-care chemotherapies.[1]

-

Developing derivatives of this compound with improved efficacy and reduced off-target effects, particularly cardiotoxicity, which has been a concern with its long-term use as an antipsychotic.[5]

By addressing these areas, the full potential of this compound as a CSC-targeting therapy can be realized, offering a new avenue for the treatment of aggressive and recurrent cancers.

References

- 1. Anti-psychotic drug pushes cancer stem cells over the edge | EurekAlert! [eurekalert.org]

- 2. Identification of drugs including a dopamine receptor antagonist that selectively target cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Drugs Including a Dopamine Receptor Antagonist that Selectively Target Cancer Stem Cells [cancer.fr]

- 4. sciencedaily.com [sciencedaily.com]

- 5. ipscell.com [ipscell.com]

- 6. medindia.net [medindia.net]

- 7. This compound has potent antitumor effects on lung cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Cancer Stem Cells with Differentiation Agents as an Alternative to Genotoxic Chemotherapy for the Treatment of Malignant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Thioridazine: A Repurposed Phenothiazine with Potent Anti-Tuberculosis Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the exploration of novel therapeutic strategies. Thioridazine, a phenothiazine antipsychotic, has emerged as a promising candidate for repurposing as an anti-tuberculosis agent. This document provides a comprehensive technical overview of the preclinical evidence supporting the use of this compound against Mycobacterium tuberculosis. It details the compound's multifaceted mechanism of action, summarizes its in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays. This guide is intended to serve as a resource for researchers and drug development professionals working to advance new treatments for tuberculosis.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, represents a significant global health threat. The emergence of drug-resistant strains has severely compromised the efficacy of standard treatment regimens, creating an urgent need for new drugs with novel mechanisms of action. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers an accelerated pathway for drug development. This compound, a drug with a long history of use in psychiatry, has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant Mtb.[1][2][3] This guide delves into the scientific basis for its anti-tubercular activity.

Mechanism of Action

This compound exerts its anti-mycobacterial effect through a multi-pronged approach, targeting several key physiological processes in M. tuberculosis. This multifaceted mechanism is a significant advantage, as it may reduce the likelihood of resistance development.

Inhibition of Efflux Pumps

A primary mechanism of drug resistance in Mtb is the active extrusion of antibiotics by efflux pumps. This compound has been shown to inhibit these pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy.[1] This makes this compound a promising candidate for combination therapy.

Disruption of the Respiratory Chain

This compound targets the type-II NADH-menaquinone oxidoreductase (NDH-2), a crucial component of the Mtb respiratory chain.[4] Inhibition of NDH-2 disrupts electron transport and ATP synthesis, leading to a reduction in cellular energy levels and ultimately, bacterial cell death.

Enhancement of Host-Mediated Killing

This compound has been observed to enhance the killing of intracellular Mtb by macrophages.[1][5] While the precise mechanism is still under investigation, it is believed to involve the acidification of the phagolysosome, creating an environment that is more hostile to the bacteria.[5]

Figure 1: this compound's multi-target mechanism of action against M. tuberculosis.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated against a range of M. tuberculosis strains, including drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) isolates.

Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Mtb typically ranges from 4 to 32 µg/mL.[2][3] It is important to note that while these concentrations are higher than what is safely achievable in plasma, this compound concentrates within macrophages, the primary host cell for Mtb, reaching effective intracellular concentrations.[1][5]

| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) | Reference |

| H37Rv | Susceptible | 4 - 15 | [1][2] |

| Clinical Isolates | MDR | 4 - 32 | [2][6] |

| Clinical Isolates | XDR | 4 | [1] |

Table 1: Summary of reported Minimum Inhibitory Concentrations (MICs) of this compound against various M. tuberculosis strains.

In Vivo Efficacy

Preclinical studies in murine models of tuberculosis have demonstrated the in vivo efficacy of this compound, both as a monotherapy and in combination with standard anti-TB drugs.

Bacterial Load Reduction in Murine Models

Treatment of Mtb-infected mice with this compound has been shown to significantly reduce the bacterial burden in the lungs.[1][4] Daily oral administration of this compound at doses of 32 and 70 mg/kg resulted in a significant reduction in colony-forming units (CFU) in the lungs of infected mice.[1][5] Furthermore, the addition of this compound to a standard regimen of isoniazid and rifampicin showed a synergistic effect, leading to a greater reduction in bacterial load compared to the standard regimen alone.[1]

| Animal Model | M. tuberculosis Strain | Treatment | Duration | Lung CFU Reduction (log10) | Reference |

| BALB/c Mice | H37Rv | This compound (32 mg/kg/day) | 60 days | ~1.0 | [1] |

| BALB/c Mice | H37Rv | This compound (70 mg/kg/day) | 60 days | ~1.5 | [1] |

| BALB/c Mice | MDR Strain | This compound (70 mg/kg/day) | 60 days | ~0.8 | [1] |

| BALB/c Mice | H37Rv | Isoniazid + Rifampicin + this compound (25 mg/kg/day) | 4 months | >4.0 (sterilization) | [7] |

Table 2: In vivo efficacy of this compound in murine models of tuberculosis.

Figure 2: Experimental workflow for in vivo efficacy testing of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution method using Middlebrook 7H9 broth.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Inoculate each well with a standardized suspension of M. tuberculosis to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb.

Cytotoxicity Assay

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a macrophage cell line (e.g., THP-1).[8][9]

-

Seed macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Expose the cells to various concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is the concentration of this compound that reduces cell viability by 50%.

In Vivo Efficacy in a Murine Model

Method: Aerosol infection model in BALB/c mice.[5]

-

Infect BALB/c mice with a low dose of aerosolized M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).

-

After 4-6 weeks to establish a chronic infection, randomize the mice into treatment and control groups.

-

Administer this compound daily by oral gavage at the desired doses. The control group receives the vehicle alone.

-

At specified time points (e.g., 4 and 8 weeks post-treatment initiation), euthanize a subset of mice from each group.

-

Aseptically remove the lungs and homogenize them in phosphate-buffered saline (PBS).

-

Plate serial dilutions of the lung homogenates onto Middlebrook 7H11 agar plates supplemented with OADC.

-

Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per lung.

-

Compare the CFU counts between the treated and control groups to assess the efficacy of this compound.

Figure 3: Logical relationship of this compound's activities and their impact on TB.

Conclusion and Future Directions

This compound presents a compelling case for repurposing as an anti-tuberculosis agent. Its multifaceted mechanism of action, efficacy against drug-resistant strains, and ability to enhance host-mediated killing make it a valuable candidate for further investigation. While preclinical data are promising, further studies are needed to optimize dosing regimens, evaluate its long-term safety in the context of TB treatment, and fully elucidate its synergistic interactions with other anti-TB drugs. Clinical trials are warranted to translate these preclinical findings into effective therapies for patients with difficult-to-treat tuberculosis.

References

- 1. The Antipsychotic this compound Shows Promising Therapeutic Activity in a Mouse Model of Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: resurrection as an antimicrobial agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. The Antipsychotic this compound Shows Promising Therapeutic Activity in a Mouse Model of Multidrug-Resistant Tuberculosis | PLOS One [journals.plos.org]

- 6. Clinical Concentrations of this compound Kill Intracellular Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterilizing Activity of this compound in Combination with the First-Line Regimen against Acute Murine Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profiling of Thioridazine Metabolites: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacological profile of thioridazine and its primary metabolites. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological and experimental processes.

Introduction: The Clinical Significance of this compound Metabolism

This compound is a first-generation antipsychotic of the phenothiazine class, historically used in the treatment of schizophrenia.[1][2] Its clinical activity is not solely attributable to the parent compound; rather, its metabolites play a crucial role in both its therapeutic efficacy and adverse effect profile.[3][4][5] The biotransformation of this compound results in several active metabolites, most notably mesoridazine (this compound-2-sulfoxide) and sulforidazine (this compound-2-sulfone), which are often more potent than the parent drug.[3][4] Understanding the distinct pharmacological properties of these metabolites is therefore essential for a complete picture of this compound's mechanism of action and for the development of safer and more effective antipsychotic agents. This guide summarizes the receptor binding affinities, functional activities, and the experimental methodologies used to characterize these compounds.

Metabolism of this compound

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The key metabolic pathways include S-oxidation, N-demethylation, and ring hydroxylation.[2][6]

-

CYP2D6: This enzyme is a key player, responsible for the S-oxidation of the thiomethyl group on the phenothiazine ring, leading to the formation of the highly active metabolite mesoridazine.[3][6][7] Mesoridazine is further metabolized, also by CYP2D6, to another active metabolite, sulforidazine.[1][3] Genetic variations in the CYP2D6 gene can significantly alter plasma concentrations of this compound and its metabolites, impacting both efficacy and the risk of adverse events like QT prolongation.[3][7][8][9]

-

CYP1A2 and CYP3A4: These isoforms are primarily involved in N-demethylation and 5-sulfoxidation (ring sulfoxidation).[1][6]

The metabolic conversion of this compound into its major active sulfoxide and sulfone derivatives is a critical determinant of its overall pharmacological activity.

Figure 1: Metabolic Pathway of this compound.

Quantitative Pharmacological Data

The pharmacological activity of this compound and its metabolites is characterized by their binding affinity for various neurotransmitter receptors. This profile explains both the antipsychotic effects (dopamine D2 receptor blockade) and the side effects, such as anticholinergic symptoms (muscarinic receptor blockade) and orthostatic hypotension (alpha-1 adrenergic receptor blockade).[2][10][11] The metabolites often exhibit different potencies compared to the parent compound.[4][12]

Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities of this compound and its key metabolites for several clinically relevant receptors. The affinity is expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.

| Compound | Dopamine D2[12][13] | Dopamine D1[13] | Muscarinic M1 (anticholinergic)[14] | Alpha-1 Adrenergic[13] |

| This compound | ~10-130 | ~150 | 14 | ~5 |

| Mesoridazine | ~14 | - | 90 | - |

| Sulforidazine | ~6 | - | 66 | - |

Functional Activity

Studies have shown that mesoridazine and sulforidazine are more potent antagonists of dopamine D2 receptors than this compound itself.[4][15] For instance, in antagonizing the effects of apomorphine (a dopamine agonist) on dopamine release, the IC50 values were found to be 130 nM for this compound, 14.4 nM for mesoridazine, and 6.1 nM for sulforidazine, demonstrating the significantly greater functional potency of the metabolites.[4] This suggests that a substantial portion of the therapeutic effect of this compound administration is mediated by its active metabolites.[4][15]

Conversely, for muscarinic receptors, this compound exhibits a higher affinity than its metabolites, suggesting the parent compound is more responsible for the anticholinergic side effects.[12][14]

Key Signaling Pathway: Dopamine D2 Receptor

The primary therapeutic action of typical antipsychotics, including this compound and its active metabolites, is the blockade of postsynaptic D2 dopamine receptors in the brain's mesolimbic pathway.[3][8][10] The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Upon activation by dopamine, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling changes. By antagonizing this receptor, this compound and its metabolites prevent this signaling cascade, which is thought to alleviate the positive symptoms of schizophrenia.[2][3]

Figure 2: Dopamine D2 Receptor Antagonism.

Experimental Protocols

The characterization of this compound and its metabolites relies on standardized in vitro assays to determine their binding affinity and functional effects at various receptors.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound metabolite) for a specific receptor using a filtration-based assay.[16][17][18]

Objective: To determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki of the test compound.

Materials:

-

Membrane Preparation: Homogenized tissue or cultured cells expressing the receptor of interest (e.g., rat striatal membranes for D2 receptors).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).[15]

-

Test Compounds: this compound, mesoridazine, sulforidazine, etc., at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[16][19]

-

Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand to saturate all specific binding sites (e.g., 10 µM haloperidol).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C filters).[16]

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds.

-

Incubation: In a 96-well plate, combine in the following order:

-

Assay buffer.

-

Test compound (or buffer for total binding, or NSB agent for non-specific binding).

-

Radioligand at a fixed concentration (typically near its Kd).

-

Membrane preparation (e.g., 50-120 µg protein).[16]

-

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

-

Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[16]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Figure 3: Radioligand Binding Assay Workflow.

Protocol: Functional GPCR Assay (cAMP Measurement)

This protocol provides a general framework for assessing the functional antagonism of Gi/o-coupled receptors like the D2 receptor by measuring changes in intracellular cAMP levels.[20][21][22]

Objective: To determine the ability of a test compound to block agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably or transiently expressing the D2 receptor (e.g., HEK293 or CHO cells).[21]

-

Agonist: A known D2 receptor agonist (e.g., quinpirole).

-

Adenylyl Cyclase Stimulator: Forskolin (to raise basal cAMP levels).

-

Test Compounds: this compound and its metabolites.

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or FRET-based).[23][24]

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

Procedure:

-

Cell Culture: Seed the cells in 96-well or 384-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them with the test compound (antagonist) at various concentrations in the presence of a PDE inhibitor for a defined period.

-

Stimulation: Add a fixed concentration of the agonist (e.g., quinpirole) along with an adenylyl cyclase stimulator (e.g., forskolin). Forskolin increases cAMP, while the D2 agonist will inhibit this increase. The antagonist is expected to reverse this inhibition.

-

Lysis and Detection: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the antagonist.

-

The data will show that as the antagonist concentration increases, it blocks the inhibitory effect of the agonist, causing cAMP levels to rise back towards the level seen with forskolin alone.

-

Use non-linear regression to determine the IC50 of the antagonist.

-

Conclusion

The pharmacological profile of this compound is complex, with its clinical effects being a composite of the actions of the parent drug and its active metabolites, primarily mesoridazine and sulforidazine. Quantitative data clearly demonstrate that these metabolites are often more potent dopamine D2 receptor antagonists than this compound itself, highlighting their critical contribution to the drug's therapeutic efficacy.[4][12] Conversely, the parent compound appears to be a more potent antagonist at muscarinic receptors, likely driving the associated anticholinergic side effects.[14] A thorough understanding of this metabolic pharmacology, elucidated through rigorous experimental protocols such as radioligand binding and functional assays, is paramount for interpreting clinical outcomes and for guiding the future development of neuropsychiatric drugs with improved safety and efficacy profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. This compound Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Greater potency of mesoridazine and sulforidazine compared with the parent compound, this compound, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of this compound during co-administration of tricyclic antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. Effect of this compound dosage on the debrisoquine hydroxylation phenotype in psychiatric patients with different CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Functional antidopaminergic and anticholinergic effects of this compound and its metabolites (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 13. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of this compound: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative anticholinergic properties of this compound, mesoridazine and sulforidazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound and its metabolites on dopaminergic function: drug metabolism as a determinant of the antidopaminergic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Radioligand binding assays [bio-protocol.org]

- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. search.library.nyu.edu [search.library.nyu.edu]

Exploring Thioridazine's Off-Target Effects: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine, a phenothiazine derivative, was historically utilized as a first-generation antipsychotic for the management of schizophrenia.[1] Its therapeutic efficacy is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway, which alleviates the positive symptoms of psychosis such as hallucinations and delusions.[1][2] However, the clinical use of this compound has been significantly curtailed due to a complex pharmacological profile characterized by numerous off-target interactions, leading to a range of adverse effects.[1][3] Notably, its association with cardiac arrhythmias, specifically QT interval prolongation and torsades de pointes, led to its withdrawal from many markets.[3][4]

This technical guide provides an in-depth exploration of the off-target effects of this compound, offering valuable insights for researchers, scientists, and drug development professionals. Understanding these off-target activities is crucial for several reasons: it provides a basis for elucidating the mechanisms behind its adverse effects, offers opportunities for drug repurposing, and serves as a case study for the importance of comprehensive off-target screening in modern drug discovery. This guide summarizes the quantitative data on this compound's interactions with various receptors and ion channels, details the experimental protocols to investigate these effects, and visualizes the key signaling pathways involved.

Off-Target Binding Profile of this compound

This compound's off-target effects are extensive, stemming from its ability to bind to a wide array of receptors beyond the dopamine D2 receptor. These interactions contribute to its side-effect profile, including sedation, orthostatic hypotension, and anticholinergic effects.[2][3] The binding affinities of this compound for these off-target receptors are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Associated Off-Target Effect |

| Adrenergic Receptors | ||

| Alpha-1A Adrenergic | 10 | Orthostatic hypotension[1] |

| Muscarinic Receptors | ||

| Muscarinic M1 | 14 | Anticholinergic effects (dry mouth, blurred vision, constipation)[1] |

| Muscarinic M2 | High Affinity | Increased acetylcholine release[5][6] |

| Histamine Receptors | ||

| Histamine H1 | High Affinity | Sedation[2][7] |

| Serotonin Receptors | ||

| 5-HT2A | 5.3 | Potential contribution to antipsychotic effect[2] |

| 5-HT2C | 53 |

Key Off-Target Effects and Signaling Pathways

Beyond receptor binding, this compound has been shown to modulate critical intracellular signaling pathways and ion channel activity, contributing to both its therapeutic potential in other diseases and its significant cardiotoxicity.

hERG Potassium Channel Inhibition

A primary concern with this compound is its potent inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel.[8] This channel is crucial for cardiac repolarization, and its blockade by this compound can lead to a prolonged QT interval, increasing the risk of life-threatening cardiac arrhythmias.[1][3]

| Ion Channel | IC50 (nM) | Associated Off-Target Effect |

| hERG Potassium Channel | ~300 | QT interval prolongation, risk of Torsades de Pointes[1][3] |

PI3K/Akt/mTOR Pathway Inhibition

Recent research has identified this compound as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[9][10][11][12] This pathway is a central regulator of cell growth, proliferation, survival, and apoptosis.[9][10] Inhibition of this pathway by this compound has been shown to induce apoptosis in cancer cells, suggesting a potential for repurposing this compound as an anti-cancer agent.[9][10][11] this compound has been observed to inhibit the phosphorylation of key proteins in this pathway, including Akt, 4E-BP1, and p70S6K.[9][10]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., alpha-1A adrenergic, muscarinic M1).

Materials:

-

Cell membranes expressing the receptor of interest

-

Radioligand specific for the receptor (e.g., [3H]-prazosin for alpha-1A adrenergic receptors)

-

This compound hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding competitor (a high concentration of an unlabeled ligand for the receptor)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express the target receptor. Homogenize the cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of either assay buffer (for total binding), a range of concentrations of this compound (for competition binding), or a high concentration of the non-specific binding competitor.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]

Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition

The whole-cell patch-clamp technique is the gold standard for assessing the effect of a compound on ion channel function.

Objective: To determine the IC50 of this compound for the hERG potassium channel.

Materials:

-

HEK293 cells stably expressing the hERG channel.

-

External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2 with KOH.

-

This compound hydrochloride stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes.

Procedure:

-

Cell Preparation: Plate the HEK293-hERG cells on glass coverslips and allow them to adhere.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Position the pipette over a single cell and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Voltage Protocol:

-

Hold the cell at a holding potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

-

Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

-

-

Drug Application:

-

Record baseline hERG currents in the external solution.

-